molecular formula C13H19NO4S B6302152 4-methylbenzenesulfonic acid;4-methylpiperidin-3-one CAS No. 2173098-62-7

4-methylbenzenesulfonic acid;4-methylpiperidin-3-one

Cat. No.: B6302152
CAS No.: 2173098-62-7
M. Wt: 285.36 g/mol
InChI Key: IUMOWLIMPQWOKD-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid and 4-methylpiperidin-3-one are two distinct chemical compounds with unique properties and applications. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid commonly used in organic synthesis as a catalyst. 4-Methylpiperidin-3-one is a derivative of piperidine, a heterocyclic amine, and is used in various chemical reactions and pharmaceutical applications.

Preparation Methods

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction is carried out at elevated temperatures, and the resulting product is purified through recrystallization .

4-Methylpiperidin-3-one

4-Methylpiperidin-3-one can be synthesized through various methods, including the oxidation of 4-methylpiperidine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid undergoes several types of chemical reactions, including:

4-Methylpiperidin-3-one

4-Methylpiperidin-3-one undergoes:

Scientific Research Applications

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is widely used in scientific research and industry:

4-Methylpiperidin-3-one

4-Methylpiperidin-3-one has applications in:

Mechanism of Action

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid acts primarily as a strong acid catalyst. It donates protons to reactants, facilitating various chemical transformations. Its sulfonic acid group is highly reactive, making it effective in promoting reactions such as esterification and polymerization .

4-Methylpiperidin-3-one

4-Methylpiperidin-3-one exerts its effects through interactions with biological molecules. It can act as a ligand for receptors and enzymes, influencing their activity. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

4-Methylbenzenesulfonic Acid

Similar compounds include:

    Benzenesulfonic Acid: Lacks the methyl group, making it less hydrophobic.

    Methanesulfonic Acid: Smaller and less bulky, with different solubility properties.

4-Methylpiperidin-3-one

Properties

IUPAC Name

4-methylbenzenesulfonic acid;4-methylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-4-6(5)8/h2-5H,1H3,(H,8,9,10);5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMOWLIMPQWOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1=O.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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